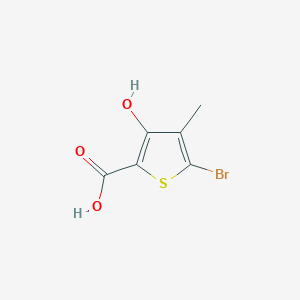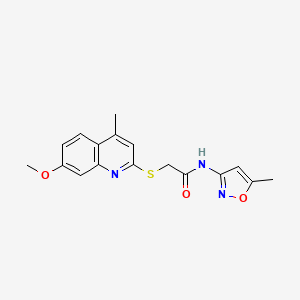![molecular formula C18H13ClN2O4S B14879673 N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorophenyl group and a dioxothiazolidinone moiety in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin typically involves the reaction of 4-chloroaniline with a suitable thiazolidinone precursor under controlled conditions. One common method includes the condensation of 4-chloroaniline with 2,4-thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
Chemistry
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used as a building block in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
The compound’s anti-inflammatory and antimicrobial properties have been explored for therapeutic applications. It has been investigated as a potential treatment for bacterial infections and inflammatory diseases.
Industry
In the industrial sector, (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin is used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it valuable for creating new active ingredients.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of disease-related processes, such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group exhibit similar chemical reactivity and biological activities.
Uniqueness
(Z)-N-(4-chlorophenyl)-2-(2-((2,4-dioxothiazolidin stands out due to its combined structural features of a chlorophenyl group and a dioxothiazolidinone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13ClN2O4S |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H13ClN2O4S/c19-12-5-7-13(8-6-12)20-16(22)10-25-14-4-2-1-3-11(14)9-15-17(23)21-18(24)26-15/h1-9H,10H2,(H,20,22)(H,21,23,24)/b15-9- |
InChI Key |
QLVKXDSLQGSFMA-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
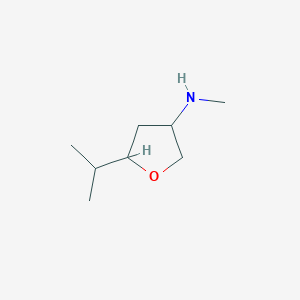

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
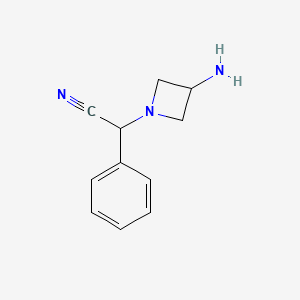
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
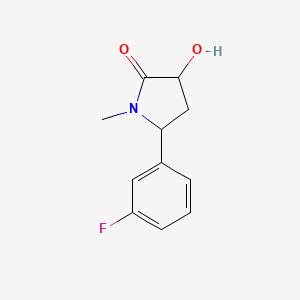
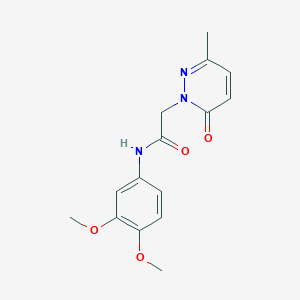
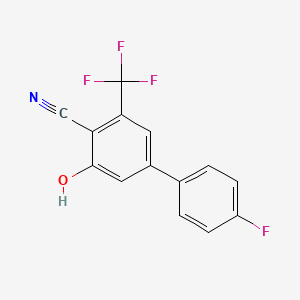
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
